4-Chloro-3',4'-difluorobenzophenone

Description

Contextualization within Halogenated Benzophenones Research

Halogenated benzophenones are a class of compounds that have been the subject of extensive research due to their wide range of applications. The presence of halogen atoms (fluorine, chlorine, bromine, or iodine) on the phenyl rings significantly influences the electronic properties and reactivity of the benzophenone (B1666685) core. This, in turn, impacts the properties of the final products derived from them.

Research into halogenated benzophenones has been driven by their utility as photoinitiators in polymer chemistry, their presence in certain dyes, and their role as key intermediates in the synthesis of high-performance polymers and pharmaceuticals. For instance, the closely related compound 4,4'-difluorobenzophenone (B49673) is a well-known precursor for the production of polyetheretherketone (PEEK), a high-performance thermoplastic with excellent thermal and chemical resistance. wikipedia.org The study of asymmetrically substituted compounds like 4-Chloro-3',4'-difluorobenzophenone allows chemists to fine-tune the properties of the resulting materials. The different halogen atoms at various positions on the two aromatic rings provide a means to control factors such as solubility, reactivity, and thermal stability.

Academic and Industrial Significance in Chemical Synthesis

The primary significance of this compound in both academic and industrial settings lies in its function as a chemical intermediate. Its structure contains multiple reactive sites that can be selectively targeted to build more complex molecular architectures.

In an industrial context, halogenated benzophenones are crucial for the synthesis of specialized polymers. wikipedia.org While specific large-scale applications for this compound are not as widely documented as for its symmetric difluoro-analog, its potential lies in the creation of polymers with modified properties. The introduction of a chlorine atom could, for example, alter the material's flame retardancy or its interaction with other substances.

From an academic perspective, this compound is a useful tool for exploring reaction mechanisms and developing new synthetic methodologies. The synthesis of this compound itself is a practical example of a classic organic reaction known as the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The synthesis of unsymmetrical benzophenones like this one presents challenges in controlling regioselectivity, making it an interesting subject for synthetic chemists.

A plausible and common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene (B135520) with 4-chlorobenzoyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Hypothetical Friedel-Crafts Acylation Reaction:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1,2-Difluorobenzene | 4-Chlorobenzoyl chloride | AlCl₃ | This compound |

This reaction underscores the compound's role as a product of fundamental organic reactions and as a starting point for further chemical transformations. Its utility as a building block makes it a compound of interest for researchers developing new materials and molecules with tailored properties.

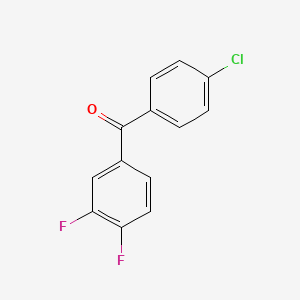

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(16)7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKILLFQBPSUQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373906 | |

| Record name | 4-Chloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-01-4 | |

| Record name | (4-Chlorophenyl)(3,4-difluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844885-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3',4'-difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Chloro 3 ,4 Difluorobenzophenone

Established Synthetic Routes

The primary methods for synthesizing 4-Chloro-3',4'-difluorobenzophenone revolve around creating the central carbonyl bridge between the two distinct phenyl rings. These methods include electrophilic aromatic substitution, strategic halogenation, and oxidation of a diarylmethane precursor.

Friedel-Crafts Acylation Approaches

The most direct and widely employed method for synthesizing this compound is the Friedel-Crafts acylation. google.comrsc.org This electrophilic aromatic substitution involves the reaction of 1,2-difluorobenzene (B135520) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

The general reaction is as follows: 1,2-difluorobenzene + 4-chlorobenzoyl chloride --(Lewis Acid)--> this compound + HCl

A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts to activate the 4-chlorobenzoyl chloride, forming a reactive acylium ion. googleapis.com This electrophile then attacks the electron-rich 1,2-difluorobenzene ring. Due to the electron-withdrawing nature of the resulting ketone, multiple acylations on the same ring are prevented. googleapis.com

The directing effects of the two fluorine atoms on the 1,2-difluorobenzene ring are a critical consideration. Both are ortho-, para-directing activators, but their positions can lead to the formation of isomeric products. The primary target, the 3',4'-difluoro isomer, is formed alongside other potential isomers, necessitating careful control of reaction conditions and purification of the final product.

While specific data for this exact reaction is sparse, a study on the synthesis of the analogous compound, 4-chloro-4'-fluorobenzophenone, from fluorobenzene (B45895) and 4-chlorobenzoyl chloride reported a yield of 67.41%, highlighting the general viability of this approach. oregonstate.edu Other catalysts, such as ferric chloride (FeCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), are also applicable in Friedel-Crafts reactions. google.com

Table 1: Comparison of Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Stoichiometric amounts, often in chlorinated solvents | High reactivity, widely available | Generates large amounts of corrosive waste, moisture sensitive |

| Ferric Chloride (FeCl₃) | Catalytic or stoichiometric amounts | Less moisture sensitive than AlCl₃ | Generally lower reactivity than AlCl₃ |

| Boron Trifluoride (BF₃) | Gaseous or in solution, often requires HF | Can offer different selectivity | Toxic, corrosive gas |

Halogenation and Fluorination Strategies

A theoretical, though less documented, approach involves the initial synthesis of a benzophenone (B1666685) core followed by the strategic introduction of the halogen substituents. This could, for example, involve the synthesis of 4-chlorobenzophenone (B192759) and a subsequent difluorination of the unsubstituted phenyl ring. However, achieving regioselective di-fluorination on an existing aromatic ring is exceptionally challenging. The harsh conditions required for aromatic fluorination and the difficulty in controlling the position of the incoming fluorine atoms make this route less practical compared to starting with the pre-halogenated precursors like 1,2-difluorobenzene.

Oxidative Synthesis Methods

An alternative multi-step route involves the oxidation of a diarylmethane intermediate. This pathway begins with the synthesis of (4-chlorophenyl)-(3,4-difluorophenyl)methane, which is then oxidized to form the target ketone. This approach is analogous to established syntheses of other benzophenones, such as 4,4'-difluorobenzophenone (B49673). google.com

The first step, creating the diarylmethane, can be achieved via a Friedel-Crafts alkylation. The subsequent oxidation of the methylene (B1212753) bridge to a carbonyl group is typically accomplished using strong oxidizing agents like nitric acid or potassium permanganate. google.com

Plausible Oxidative Synthesis Pathway:

Alkylation: 1,2-difluorobenzene is reacted with 4-chlorobenzyl chloride under Friedel-Crafts conditions to yield (4-chlorophenyl)-(3,4-difluorophenyl)methane.

Oxidation: The resulting diarylmethane is oxidized to this compound.

This method avoids the use of acyl chlorides but introduces an additional synthetic step. Controlling the initial alkylation to prevent polyalkylation and separating isomers remain key challenges.

Multi-Step Synthetic Approaches and Yield Optimization

Optimizing the yield and purity of this compound, particularly from the prevalent Friedel-Crafts route, is a critical aspect of its production. Optimization strategies focus on catalyst selection, reaction conditions, and purification techniques.

Key variables for optimization include:

Catalyst Loading: While stoichiometric amounts of AlCl₃ are traditional, investigating sub-stoichiometric amounts or more active catalytic systems can reduce waste and cost.

Temperature and Reaction Time: Balancing reaction rate with selectivity is crucial. Lower temperatures may favor the desired isomer but require longer reaction times, while higher temperatures can lead to by-product formation.

Solvent Choice: The solvent can influence catalyst activity and product solubility. While chlorinated solvents are common, exploring greener alternatives is an area of active research. researchgate.net

Purification: The final yield is highly dependent on the efficiency of the purification process. Given the potential for isomer formation, techniques like fractional distillation or recrystallization are essential to isolate the high-purity this compound.

Modern approaches to optimization, such as the use of automated continuous flow reactors, allow for rapid screening of variables and fine-tuning of reaction conditions to maximize throughput and yield, as has been demonstrated in the synthesis of other pharmaceutical intermediates. nih.gov

Green Chemistry Principles and Sustainable Synthesis of this compound

The traditional Friedel-Crafts acylation, despite its effectiveness, presents several environmental and safety concerns, primarily due to the use of stoichiometric amounts of corrosive Lewis acids and hazardous chlorinated solvents. researchgate.net Applying the principles of green chemistry aims to mitigate these issues.

A key focus is the replacement of conventional catalysts like AlCl₃ with reusable solid acid catalysts. researchgate.net Zeolites, for instance, have been successfully used in acylation reactions. Their benefits include:

Reusability: Solid catalysts can be recovered and reused, drastically reducing waste.

Reduced Corrosion: They are less corrosive than traditional Lewis acids.

Shape Selectivity: The porous structure of zeolites can favor the formation of specific isomers, potentially increasing the yield of the desired product.

Another significant green advancement is the substitution of hazardous solvents. Traditional solvents like 1,2-dichlorobenzene (B45396) are toxic and difficult to dispose of. Research into cleaner alternatives has shown promise for using supercritical carbon dioxide (scCO₂) as a reaction medium for Friedel-Crafts acylations. researchgate.net scCO₂ is non-toxic, non-flammable, and can be easily removed and recycled after the reaction, representing a much more environmentally benign option. researchgate.net The adoption of such technologies aligns with the green chemistry principle of designing less hazardous chemical syntheses. youtube.comyoutube.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,2-difluorobenzene |

| 4-chlorobenzoyl chloride |

| Aluminum chloride |

| 4-chloro-4'-fluorobenzophenone |

| Fluorobenzene |

| Ferric chloride |

| Boron trifluoride |

| Titanium tetrachloride |

| 4-chlorobenzophenone |

| (4-chlorophenyl)-(3,4-difluorophenyl)methane |

| 4,4'-difluorobenzophenone |

| Nitric acid |

| Potassium permanganate |

| 4-chlorobenzyl chloride |

| 1,2-dichlorobenzene |

Mechanistic Studies of 4 Chloro 3 ,4 Difluorobenzophenone Reactivity

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) on 4-Chloro-3',4'-difluorobenzophenone is dictated by the electronic properties of its substituents: the halogens (Cl, F) and the benzoyl group. Both the halogens and the carbonyl of the benzoyl group are electron-withdrawing, making both aromatic rings deactivated towards electrophilic attack compared to benzene. wikipedia.org

The reactivity of the two rings differs. The chlorophenyl ring is substituted with one chlorine atom and the deactivating benzoyl group. The difluorophenyl ring possesses two fluorine atoms. The benzoyl group is a strong deactivating group and directs incoming electrophiles to the meta position. wikipedia.orglibretexts.org Halogens are also deactivating but are considered ortho-, para-directors due to the ability of their lone pairs to stabilize the cationic intermediate (the sigma complex) through resonance. libretexts.orgcsbsju.eduuci.edu

The mechanism proceeds in two steps:

Attack by an electrophile (E⁺) on the π-system of one of the aromatic rings, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically rate-determining. uci.edu

Deprotonation of the sigma complex by a weak base, which restores the aromaticity of the ring.

Between the two rings, the difluorophenyl ring is generally considered more deactivated than the chlorophenyl ring due to the presence of two highly electronegative fluorine atoms compared to one chlorine. However, the order of reactivity for halogens in EAS can be complex, with some studies suggesting fluorine is the least deactivating halogen due to better orbital overlap for resonance donation. wikipedia.orglibretexts.org Despite this, the cumulative deactivation from two fluoro groups and the strong deactivation from the adjacent carbonyl group makes electrophilic substitution on this molecule challenging and likely to require harsh conditions.

If substitution were to occur, it would favor the chlorophenyl ring. The chlorine atom directs ortho- and para- to itself. The position para to the chlorine is already occupied by the benzoyl group. Therefore, substitution would be directed to the positions ortho to the chlorine (C2 and C6).

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -Cl | Ring A | Withdrawing | Donating | Deactivating | Ortho, Para |

| -F | Ring B | Strongly Withdrawing | Donating | Deactivating | Ortho, Para |

| -C=O | Both | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution Mechanisms

In contrast to its deactivation in EAS, the presence of electron-withdrawing groups activates an aromatic ring for Nucleophilic Aromatic Substitution (S_NAr). libretexts.org this compound is well-suited for this reaction, with the powerful electron-withdrawing benzoyl group activating the attached rings towards nucleophilic attack.

The most prevalent mechanism for S_NAr is a two-step addition-elimination process. wikipedia.org

Addition: A nucleophile attacks the carbon atom bearing a leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Aromaticity is temporarily lost.

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

For this mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group to delocalize and stabilize the negative charge of the Meisenheimer complex. libretexts.org In this compound, the chloro group is para to the activating carbonyl group, making this an ideal position for nucleophilic attack. On the other ring, the 4'-fluoro is also para to the carbonyl.

A critical factor in S_NAr reactions is the nature of the leaving group. The reactivity order for halogens is F > Cl ≈ Br > I. wikipedia.orgmasterorganicchemistry.comnih.gov This is the reverse of the order seen in S_N2 reactions and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine strongly polarizes the carbon atom it is attached to, making it more electrophilic and susceptible to attack. libretexts.org

Therefore, in a reaction with a nucleophile, substitution is most likely to occur at the 4'-position, displacing the fluoride (B91410), as it is both para to the activating carbonyl group and is the most reactive halogen leaving group in S_NAr reactions. youtube.com While the chlorine at the 4-position is also activated, fluoride is generally a much better leaving group in this specific mechanism. masterorganicchemistry.com Some research also suggests that under certain conditions, particularly with good leaving groups like chloride, these reactions may proceed through a concerted mechanism rather than a stepwise one. nih.gov

Table 2: Factors Influencing Nucleophilic Aromatic Substitution

| Position | Leaving Group | Activating Group Position | Leaving Group Ability (S_NAr) | Predicted Reactivity |

|---|---|---|---|---|

| 4 | -Cl | Para | Moderate | Possible |

| 4' | -F | Para | High | Most Likely |

| 3' | -F | Meta | High | Unlikely (Poor stabilization of intermediate) |

Redox Reaction Pathways of the Benzophenone (B1666685) Core

The reactivity of the benzophenone core is dominated by the reduction of the carbonyl group. The halogen substituents, being electron-withdrawing, increase the electrophilic character of the carbonyl carbon, making it more susceptible to reduction. The reduction of benzophenone and its derivatives typically proceeds via a two-step electron transfer process, especially in electrochemical reductions. utexas.edu

The general mechanism using a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄) involves: vedantu.compitt.edu

Nucleophilic Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide is protonated by a protic solvent (like methanol (B129727) or water, often added in a workup step) to yield the final alcohol product, in this case, a substituted diphenylmethanol. chegg.comscribd.com

Electrochemical studies on benzophenone show that the reduction occurs in two distinct one-electron steps. utexas.edu

First Electron Transfer (E1): The benzophenone molecule accepts one electron to form a stable anion radical (ketyl radical).

Second Electron Transfer (E2): The anion radical accepts a second electron to form a dianion.

Protonation: This highly basic dianion is then protonated by a proton source to give the final alcohol product.

The presence of the chloro and fluoro substituents is expected to facilitate this reduction by making the initial electron transfer steps more favorable.

Photochemical Transformation Mechanisms of this compound

Benzophenones are renowned for their rich photochemistry, which is frequently utilized in applications like photoinitiators for polymerization. guidechem.comsinocurechem.com The photochemical transformations of this compound are initiated by the absorption of UV radiation.

The primary mechanistic pathway involves the following steps:

Excitation: The molecule absorbs a photon of UV light, promoting an electron from the ground state (S₀) to an excited singlet state (S₁). scialert.net

Intersystem Crossing (ISC): The excited singlet state (S₁) rapidly and efficiently undergoes intersystem crossing—a spin-inversion process—to form a more stable, longer-lived excited triplet state (T₁). nih.govrsc.org For benzophenones, the efficiency of this process is near unity.

Triplet State Reaction: The triplet state molecule is a diradical and is the key reactive species. A common reaction for triplet benzophenones is hydrogen abstraction from a suitable hydrogen-donating substrate (R-H), such as a solvent or another molecule. acs.org This results in the formation of a benzhydrol-type radical (ketyl radical) and a radical from the hydrogen donor (R•).

The lifetime and reactivity of the triplet state can be influenced by substituents. nih.govrsc.org Electron-withdrawing groups like chlorine and fluorine can affect the energy levels and dipole moments of the excited triplet states. acs.org The photochemical process can be summarized as:

BP(S₀) + hν → BP(S₁) → BP(T₁) BP(T₁) + R-H → •BPH(OH) + R•

This ability to abstract hydrogen atoms upon UV irradiation is what makes halogenated benzophenones effective as photoinitiators, as the resulting radicals (R•) can initiate polymerization chains.

Role of 4 Chloro 3 ,4 Difluorobenzophenone As a Versatile Intermediate and Building Block

Advanced Organic Synthesis Applications

In a broader context, benzophenone (B1666685) derivatives are fundamental building blocks in organic synthesis. For instance, the Friedel-Crafts acylation is a common method to produce various benzophenones. researchgate.net These compounds can then undergo further reactions. For example, a one-pot synthesis for 4-chloro-4′-(chlorodifluoromethoxy)benzophenone has been developed, highlighting the synthetic utility of related structures. researchgate.net Generally, halogenated benzophenones serve as precursors to more complex molecules through reactions like nucleophilic aromatic substitution, where the halogen atoms are replaced by other functional groups.

Precursor in High-Performance Polymer Research (e.g., Polyetheretherketones)

There is no specific information in the available literature that documents the use of 4-Chloro-3',4'-difluorobenzophenone as a precursor in the research and development of high-performance polymers like Polyetheretherketones (PEEK).

The synthesis of PEEK famously utilizes a related compound, 4,4'-difluorobenzophenone (B49673). wikipedia.org In this polymerization, the fluorine atoms of 4,4'-difluorobenzophenone are displaced by a bisphenolate, typically derived from hydroquinone, in a nucleophilic substitution reaction to form the ether linkages of the polymer backbone. wikipedia.org The properties of the resulting polymer, such as thermal stability and chemical resistance, are highly dependent on the purity of the monomers used. google.com While it is conceivable that this compound could be explored in polymer synthesis to modify polymer properties, no such studies are currently published.

Contributions to Medicinal Chemistry Intermediate Synthesis

While the general class of chlorinated and fluorinated benzophenones is important in medicinal chemistry, there are no specific, publicly available research findings on the contributions of this compound as an intermediate in this field.

However, the benzophenone scaffold is present in numerous biologically active molecules. For instance, chlorinated benzophenone derivatives have been isolated from marine-derived fungi and have shown cytotoxic and antibacterial activities. mdpi.com Furthermore, various synthetic benzophenone analogues have been investigated for their potential as antitumor and anti-inflammatory agents. researchgate.net The synthesis of derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone (B14566708) has been undertaken to evaluate their antioxidant properties. nih.gov Additionally, 4'-fluoro and 4'-chloro analogues of the antimalarial drug amodiaquine (B18356) have been synthesized and evaluated, demonstrating the relevance of halogenated benzophenones in drug discovery. nih.gov

Utility in Agrochemical Intermediate Development

Specific research on the utility of this compound in the development of agrochemical intermediates is not found in the public literature.

On a broader scale, related compounds like 4-chlorobenzophenone (B192759) are known to be used as intermediates in the synthesis of pesticides and herbicides. sinocurechem.com The synthesis of benzophenone hydrazone derivatives has been explored for their activity against insect pests. researchgate.net The inclusion of chlorine and fluorine atoms in a molecule can often enhance its biological activity, a principle widely applied in the design of modern agrochemicals.

Exploration in Specialty Material Development

There is a lack of specific research on the exploration of this compound in the development of specialty materials.

The parent compound, benzophenone, and its derivatives are utilized in various specialty applications. For example, they can function as photoinitiators in UV-curable coatings and inks. sinocurechem.com The benzophenone structure is also a key component in some dyes and pigments. sinocurechem.com It is plausible that the unique combination of chloro and difluoro substituents in this compound could impart desirable properties for new specialty materials, but this remains an underexplored area in published research.

Advanced Spectroscopic and Analytical Characterization for 4 Chloro 3 ,4 Difluorobenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 4-Chloro-3',4'-difluorobenzophenone. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, is fundamental for elucidating the carbon-hydrogen framework. In this compound, the distinct electronic environments of the aromatic protons and carbons, influenced by the chlorine and fluorine substituents, result in a unique spectral fingerprint. The ¹H NMR spectrum would show complex multiplets for the seven aromatic protons, with their chemical shifts influenced by the electron-withdrawing effects of the halogen atoms and the carbonyl group.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are employed to resolve complex 1D spectra and establish connectivity between atoms. slideshare.net A ¹H-¹H COSY experiment would reveal which protons are spin-coupled to each other within the same aromatic ring, aiding in the assignment of specific resonances. Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) map the direct (one-bond) and long-range (two- or three-bond) correlations between protons and carbons, respectively. These correlations are crucial for definitively assigning the signals of each carbon and proton in the two distinct phenyl rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shift (δ) values are illustrative and based on general substituent effects.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~194-196 |

| Chlorophenyl Ring | ||

| C1 | - | ~138-140 |

| C2, C6 | ~7.7-7.9 | ~131-133 |

| C3, C5 | ~7.4-7.6 | ~128-130 |

| C4 (C-Cl) | - | ~135-137 |

| Difluorophenyl Ring | ||

| C1' | - | ~132-134 |

| C2' | ~7.5-7.7 | ~115-117 (d, JCF) |

| C3' (C-F) | - | ~150-153 (dd, JCF) |

| C4' (C-F) | - | ~152-155 (dd, JCF) |

| C5' | ~7.2-7.4 | ~118-120 (d, JCF) |

Note: (d) denotes doublet, (dd) denotes doublet of doublets, due to carbon-fluorine coupling (JCF).

Fluorine-19 (¹⁹F) Quantitative NMR Spectroscopy for Compound Analysis

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for both qualitative and quantitative analysis. biophysics.org ¹⁹F NMR offers several advantages, including 100% natural abundance of the ¹⁹F isotope, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. biophysics.org This wide dispersion minimizes signal overlap, which can be a challenge in ¹H NMR. diva-portal.org

In this compound, the two fluorine atoms are in chemically non-equivalent positions (3' and 4'), which would result in two distinct signals in the ¹⁹F NMR spectrum. The coupling between these fluorine atoms and with adjacent protons would provide further structural confirmation.

Quantitative ¹⁹F NMR (qNMR) is a robust method for determining the purity or concentration of fluorinated compounds. rsc.org The technique allows for accurate quantification without the need for identical reference standards, often using an internal standard containing fluorine. diva-portal.org For instance, related compounds like 4,4'-difluorobenzophenone (B49673) have been successfully used as internal standards in ¹⁹F-qNMR assays to determine the purity of various active pharmaceutical ingredients. diva-portal.org Key parameters such as relaxation delay (D1) and pulse angle must be carefully optimized to ensure accurate integration and reliable quantitative results. acgpubs.org

Mass Spectrometry (MS) and Chromatographic Methods for Compositional Analysis

Chromatographic techniques coupled with mass spectrometry are essential for separating this compound from impurities and for confirming its molecular weight and elemental composition.

Gas Chromatography (GC)

Gas Chromatography (GC) is a standard method for assessing the purity of volatile and thermally stable compounds like benzophenone (B1666685) derivatives. The compound is vaporized and passed through a capillary column, separating it from any residual starting materials, by-products, or solvents. The retention time is a characteristic property under specific conditions. Purity is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For example, GC analysis has been documented in patent literature to confirm the purity of the related compound 4,4'-difluorobenzophenone, achieving purities as high as 99.9%. google.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of non-volatile compounds. A common approach for benzophenone derivatives is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water. sielc.comsielc.com For Mass Spectrometry (MS) compatible methods, volatile buffers like formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful combination of the high separation capability of HPLC with the sensitive and specific detection of MS. nih.govmdpi.com As the compound elutes from the HPLC column, it is ionized (e.g., via Electrospray Ionization or Atmospheric Pressure Chemical Ionization) and its mass-to-charge ratio (m/z) is determined. This allows for the unequivocal identification of the parent compound and any impurities. The mass spectrometer can be operated in full-scan mode to detect all ions or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying trace amounts of the target analyte. lcms.cz

Table 2: Typical Chromatographic and Mass Spectrometric Parameters

| Technique | Parameter | Typical Value / Condition |

|---|---|---|

| GC-MS | Column | Semi-polar (e.g., DB-624) nih.gov |

| Ionization Mode | Chemical Ionization (CI) or Electron Impact (EI) | |

| Expected Mol. Ion (M⁺) | m/z 252 (for ¹²C, ³⁵Cl) | |

| Isotopic Peak | m/z 254 (due to ³⁷Cl isotope) | |

| HPLC | Column | Reverse Phase (e.g., C18) sielc.com |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid lcms.cz | |

| Detection | UV (e.g., at 254 nm) | |

| LC-MS | Ionization Source | ESI or APCI mdpi.comlcms.cz |

| Mode | Positive or Negative Ion Mode | |

| Detected Ion (Positive) | [M+H]⁺ at m/z 253 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending). jconsortium.comjconsortium.com

For this compound, the most prominent band in the IR spectrum would be the strong C=O stretching vibration, typically found in the 1650-1670 cm⁻¹ region for conjugated ketones. mdpi.com The presence of both C-Cl and C-F bonds would also give rise to characteristic stretching vibrations. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings typically appear in the 1450-1600 cm⁻¹ region. naturalspublishing.com

Raman spectroscopy provides complementary information. While the C=O stretch is often weaker in Raman spectra compared to IR, the aromatic ring vibrations can be quite strong. mdpi.com Comparing the experimental IR and Raman spectra with theoretical spectra calculated using Density Functional Theory (DFT) can provide a highly detailed and accurate assignment of the vibrational modes. jconsortium.com

Table 3: Characteristic Vibrational Frequencies for this compound Wavenumber (cm⁻¹) values are approximate and based on typical group frequencies.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 |

| Carbonyl C=O Stretch | C=O | 1650 - 1670 mdpi.com |

| Aromatic C=C Stretch | Ar C=C | 1450 - 1600 naturalspublishing.com |

| C-F Stretch | Ar-F | 1100 - 1300 |

Electronic Spectroscopy (UV-Visible) and Photophysical Characterization

Detailed experimental data regarding the UV-Visible absorption maxima (λmax), molar absorptivity (ε), and other photophysical properties such as fluorescence or phosphorescence quantum yields and lifetimes for this compound are not currently available in the public domain. Such studies would be crucial in understanding the electronic transitions within the molecule, including the n → π* and π → π* transitions characteristic of benzophenone derivatives. The influence of the chloro and difluoro substituents on the photophysical behavior of the benzophenone core remains a subject for future investigation.

Computational and Theoretical Chemistry Studies of 4 Chloro 3 ,4 Difluorobenzophenone

Quantum Chemical Investigations (e.g., DFT, Hartree-Fock)

Quantum chemical methods are fundamental tools for investigating the properties of 4-Chloro-3',4'-difluorobenzophenone at the atomic and electronic levels. Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used methods. DFT is known for its balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems. The Hartree-Fock method, while being a more foundational approach, provides a good starting point for more complex calculations and is particularly useful for understanding basic electronic structure. nih.gov These methods are instrumental in predicting molecular geometry, electronic structure, and spectroscopic properties.

Molecular Geometry and Conformational Analysis

The three-dimensional arrangement of atoms in this compound is crucial for its chemical behavior. The molecule consists of a 4-chlorophenyl ring and a 3,4-difluorophenyl ring connected by a carbonyl group. The rotational freedom around the single bonds connecting the phenyl rings to the carbonyl carbon allows for different conformations.

The conformation of substituted benzophenones is largely determined by the twist angles of the two aryl rings relative to the plane of the carbonyl group. These twist angles are a result of the balance between steric hindrance from the ortho substituents and the electronic effects of conjugation. For benzophenone (B1666685) derivatives, the two phenyl rings are typically twisted out of the plane of the C=O group to relieve steric strain. mdpi.com In a study of various substituted benzophenones, it was found that the ring twist angles can vary significantly. For example, 4-Chloro-4′-hydroxybenzophenone has a ring twist of 64.66°, which is similar to the metastable monoclinic form of unsubstituted benzophenone (65°). mdpi.com In contrast, 2-amino-2′,5-dichlorobenzophenone exhibits a much larger ring twist of 83.72°. mdpi.com

For this compound, it is expected that the two phenyl rings will also be significantly twisted. The presence of the fluorine atoms on one ring and the chlorine atom on the other will influence the precise dihedral angles. Semi-empirical conformational energy calculations on other benzophenones have been used to create contour maps of relative conformational energy as a function of the two internal rotation angles, identifying the most stable conformations. prensipjournals.com Similar computational approaches could be applied to this compound to determine its preferred geometry.

Table 1: Comparison of Ring Twist Angles in Substituted Benzophenones

| Compound | Ring Twist Angle (°) |

| 2,2′-dihydroxy-4,4′-dimethoxybenzophenone | 37.85 mdpi.com |

| 4,4′-bis(diethylamino)benzophenone | 49.83 mdpi.com |

| 3,4-dihydroxybenzophenone | 49.84 mdpi.com |

| 3-hydroxybenzophenone | 51.61 mdpi.com |

| Unsubstituted Benzophenone (orthorhombic) | 54 mdpi.com |

| 4-Chloro-4′-hydroxybenzophenone | 64.66 mdpi.com |

| Unsubstituted Benzophenone (metastable monoclinic) | 65 mdpi.com |

| 2-amino-2′,5-dichlorobenzophenone | 83.72 mdpi.com |

This table presents data for related compounds to illustrate the range of conformational possibilities.

Electronic Structure and Frontier Molecular Orbitals Analysis

The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to understanding its reactivity and electronic properties. nih.gov The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. nih.gov

In benzophenone derivatives, the HOMO is often localized on the phenyl rings, which are electron-rich, while the LUMO is typically centered on the carbonyl group and the associated phenyl rings, reflecting the electron-withdrawing nature of the carbonyl group. nih.gov The substitution pattern on the phenyl rings significantly influences the energies and distributions of these orbitals.

For this compound, the electron-withdrawing chlorine and fluorine atoms are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzophenone. The difluoro-substituted ring, in particular, will have a strong inductive effect. DFT calculations on related benzophenone derivatives have shown that the HOMO is often located on the less substituted or electron-richer phenyl ring, while the LUMO is distributed across the carbonyl group and both aromatic rings. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.5 |

| LUMO | -2.5 |

| HOMO | -7.0 |

| HOMO-1 | -7.8 |

Note: This table is illustrative and presents hypothetical values to demonstrate the expected relative energies of the frontier molecular orbitals. Actual values would require specific DFT calculations.

The HOMO-LUMO energy gap provides insights into the electronic absorption properties of the molecule, with a smaller gap generally corresponding to a longer wavelength of maximum absorption in the UV-Vis spectrum.

Spectroscopic Property Prediction and Validation (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov For substituted benzophenones, the ¹³C chemical shift of the carbonyl carbon is particularly sensitive to the conformational preferences of the molecule. prensipjournals.com Theoretical calculations can help in assigning the peaks in the experimental spectra and in understanding the relationship between chemical shifts and molecular structure.

IR Spectroscopy: The vibrational frequencies in the infrared (IR) spectrum can be computed using DFT. These calculations provide a set of harmonic vibrational frequencies that can be scaled to better match experimental data. mdpi.com The calculated IR spectrum can aid in the assignment of vibrational modes observed in the experimental spectrum. For instance, the characteristic C=O stretching frequency of the benzophenone core is expected to be influenced by the electronic effects of the halogen substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. The calculations provide information about the excitation energies and oscillator strengths of electronic transitions. For this compound, the UV-Vis spectrum is expected to show characteristic π-π* and n-π* transitions associated with the aromatic rings and the carbonyl group. The positions of these absorption bands will be influenced by the halogen substituents. In a study of 4-fluoro-4-hydroxybenzophenone, TD-DFT calculations showed a redshift in the maximum absorption wavelength when moving from a gaseous medium to a solvent.

Table 3: Predicted Spectroscopic Data for a Related Compound (4-fluoro-4-hydroxybenzophenone)

| Spectroscopic Technique | Predicted Value | Experimental Correlation |

| UV-Vis (λmax, gas phase) | 286.6 nm | Red-shifted in solvent |

| IR (C=O stretch) | ~1650-1670 cm⁻¹ | Dependent on scaling factor |

| ¹³C NMR (C=O) | ~195 ppm | Sensitive to conformation |

This table shows predicted data for a related compound to illustrate the type of information that can be obtained from computational studies.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry can be used to model the reaction mechanisms involved in the synthesis or transformation of this compound. A common synthetic route for benzophenones is the Friedel-Crafts acylation. The mechanism of such reactions, involving the formation of an acylium ion and its subsequent electrophilic attack on an aromatic ring, can be investigated computationally.

Transition state theory can be applied to locate the transition state structures and calculate the activation energies for each step of the reaction. This provides a detailed understanding of the reaction kinetics and the factors that control the reaction pathway. For example, in the reaction of 4-chlorobiphenyl (B17849) with the NO₃ radical, DFT calculations were used to identify a charge transfer complex intermediate and a subsequent σ-complex, elucidating the reaction pathway. Similar computational studies could be performed for reactions involving this compound to understand its reactivity.

Intermolecular Interactions and Solvent Effects Modeling

The behavior of this compound in solution is influenced by its interactions with solvent molecules. These intermolecular interactions can affect the molecule's conformation, electronic properties, and reactivity. Computational models can be used to study these effects.

The Polarizable Continuum Model (PCM) is a widely used method to simulate the effects of a solvent by representing it as a continuous dielectric medium. This approach can be used to calculate the properties of this compound in different solvents and to understand how the solvent polarity affects its electronic structure and spectroscopic properties. For instance, studies on other fluorinated compounds have shown that solvent effects can significantly alter reaction rates and mechanisms.

In addition to continuum models, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding or halogen bonding. The chlorine and fluorine atoms in this compound can participate in halogen bonding, which is a non-covalent interaction that can influence crystal packing and molecular recognition. Quantitative investigations of intermolecular interactions in related halogenated compounds have been performed using methods like PIXEL calculations to understand their role in polymorphism.

Structure-Reactivity and Structure-Electronic Property Correlations

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties. For a series of substituted benzophenones, QSAR models can be developed to predict their properties based on various molecular descriptors.

These descriptors can be derived from computational chemistry calculations and can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and topological indices. For example, a QSAR study on benzophenone UV-filters revealed that the introduction of a 4-hydroxyl group significantly increased their inhibitory potency against a specific enzyme. Docking analysis further showed that a hydroxyl group could form a hydrogen bond with a key residue in the enzyme's active site.

For this compound, structure-reactivity correlations could be explored by computationally generating a set of related derivatives with varying substituents and calculating their properties. This would allow for the identification of key structural features that govern their reactivity and electronic properties. For instance, the electron-withdrawing or -donating nature of substituents on the phenyl rings would be expected to correlate with the reaction rates of nucleophilic or electrophilic attack. Studies on related systems have shown that the 3-chloro-4-fluorophenyl motif can be beneficial for enhancing the inhibitory activity of certain compounds.

Isomeric Purity, Process Control, and Analytical Standards in 4 Chloro 3 ,4 Difluorobenzophenone Production

Isomeric Purity Challenges and Control Strategies

The primary synthetic route to 4-Chloro-3',4'-difluorobenzophenone is the Friedel-Crafts acylation. sigmaaldrich.com This reaction typically involves the acylation of 1,2-difluorobenzene (B135520) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com While effective, this method presents significant challenges in controlling the regioselectivity of the reaction, leading to the formation of undesired positional isomers.

The electrophilic attack of the acylium ion (formed from 4-chlorobenzoyl chloride and the catalyst) on the 1,2-difluorobenzene ring is directed by the two fluorine substituents. Fluorine is an ortho-, para-director; however, in 1,2-difluorobenzene, the positions are electronically and sterically distinct. This results in a mixture of products, with the desired this compound being one of several possible isomers. The primary isomeric impurity is often 4-Chloro-2',3'-difluorobenzophenone, formed by acylation at a different position on the 1,2-difluorobenzene ring.

Control Strategies: To mitigate the formation of these isomers and enhance the purity of the final product, several control strategies are implemented:

Catalyst Optimization: While AlCl₃ is common, alternative Lewis acids or catalyst systems, such as rare earth triflates (Re(OTf)₃) combined with trifluoromethanesulfonic acid, can offer higher selectivity. sioc-journal.cn The choice and amount of catalyst are critical, as an excess can sometimes lead to increased side reactions.

Temperature Control: Friedel-Crafts reactions are often temperature-sensitive. Lowering the reaction temperature can enhance selectivity by favoring the thermodynamically more stable product, although this may decrease the reaction rate. googleapis.com

Solvent Selection: The choice of solvent can influence the reactivity and selectivity of the acylation reaction. Solvents like carbon disulfide or 1,2-dichloroethane (B1671644) are often used. sigmaaldrich.comoregonstate.edu

Purification Techniques: Post-synthesis purification is essential. Recrystallization is a primary method used to separate the desired this compound from its isomers, leveraging differences in their solubility and crystal lattice energies. googleapis.comgoogle.com Multiple recrystallization steps may be necessary to achieve high isomeric purity (>99.5%). google.com

Below is a table of the target product and its most probable isomeric impurity.

| Compound Name | Structure | Formation Pathway | Significance |

|---|---|---|---|

| This compound | (Desired Product) | Acylation at the 4-position of 1,2-difluorobenzene. | The target molecule for specific industrial applications. |

| 4-Chloro-2',3'-difluorobenzophenone | (Isomeric Impurity) | Acylation at the 3-position of 1,2-difluorobenzene. | A critical impurity that must be controlled and minimized. |

Identification and Quantification of Synthetic By-products and Impurities

Beyond isomeric impurities, the synthesis of this compound can generate various other impurities and by-products. These can originate from unreacted starting materials, side reactions, or subsequent degradation. Rigorous analytical testing is required to identify and quantify these substances to ensure the product meets quality specifications.

Common non-isomeric impurities include:

Unreacted Starting Materials: Residual 1,2-difluorobenzene and 4-chlorobenzoyl chloride.

Hydrolysis Products: 4-chlorobenzoyl chloride can hydrolyze during workup to form 4-chlorobenzoic acid, a common process impurity. oregonstate.edu

Catalyst Residues: Traces of the Lewis acid catalyst or its complexes can remain in the crude product.

Polysubstituted Products: Although the deactivating effect of the ketone group makes this less likely, over-acylation can occur under harsh conditions, leading to diacylated by-products. sigmaaldrich.com

Analytical Methods for Quantification: A combination of chromatographic techniques is typically employed for the comprehensive analysis of the product's purity.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly effective for identifying and quantifying volatile impurities, such as residual solvents and unreacted starting materials. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the compound and its fragments. nih.govrestek.com

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV or photodiode array (PDA) detector, is the primary method for quantifying isomeric purity and less volatile by-products like 4-chlorobenzoic acid. nih.govhelixchrom.com Reversed-phase columns (e.g., C18) are commonly used to separate the main component from its closely related impurities. sielc.commtc-usa.com

The following table summarizes potential impurities and the analytical methods used for their control.

| Impurity/By-product | Potential Source | Analytical Method | Typical Limit of Quantification (LOQ) |

|---|---|---|---|

| 1,2-Difluorobenzene | Unreacted starting material | GC-MS | < 100 ppm |

| 4-Chlorobenzoyl chloride | Unreacted starting material | HPLC-UV, GC-MS (after derivatization) | < 200 ppm |

| 4-Chlorobenzoic acid | Hydrolysis of 4-chlorobenzoyl chloride | HPLC-UV | < 500 ppm |

| Isomeric Benzophenones | Lack of reaction regioselectivity | HPLC-UV | < 0.1% |

Development of Certified Reference Materials and Analytical Standards

Accurate quantification of this compound and its impurities is impossible without high-quality analytical standards. Certified Reference Materials (CRMs) are characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate providing the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.comaccustandard.com

For a specialized intermediate like this compound, commercially available CRMs may not exist. hpc-standards.com Therefore, manufacturers often need to develop their own in-house primary standards or secondary standards qualified against a primary lot. The development of such a reference material is a meticulous process. accustandard.comcpachem.com

Steps for Developing an Analytical Standard:

High-Purity Synthesis: The compound is synthesized with the goal of achieving the highest possible purity.

Extensive Purification: The synthesized material undergoes multiple purification steps, such as repeated recrystallization or preparative chromatography, to remove residual impurities.

Comprehensive Characterization: The identity of the purified material is unequivocally confirmed using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Purity Assignment: The absolute purity of the standard is determined using mass balance approaches. This involves quantifying all detectable impurities (organic, inorganic, water, residual solvents) using methods like HPLC, GC, Karl Fischer titration, and thermogravimetric analysis (TGA). Quantitative NMR (qNMR) is also a powerful tool for directly determining purity against a traceable primary standard. sigmaaldrich.com

Certification and Documentation: Once characterized, the material is certified as a reference standard. A comprehensive Certificate of Analysis is generated, documenting its identity, purity, associated uncertainty, storage conditions, and expiry date. sigmaaldrich.combritiscientific.com

This well-characterized standard is then used to calibrate analytical instruments, validate test methods, and accurately quantify the purity and impurity profile of production batches, ensuring consistent quality and compliance with regulatory requirements. sigmaaldrich.comnih.gov

The table below outlines the key stages in the development of a reference standard.

| Development Stage | Objective | Key Analytical Techniques |

|---|---|---|

| Synthesis & Purification | Obtain highest possible purity material. | Recrystallization, Preparative Chromatography |

| Identity Confirmation | Unambiguously confirm the chemical structure. | NMR (¹H, ¹³C, ¹⁹F), MS, FTIR |

| Purity Determination | Quantify the main component and all impurities. | HPLC, GC-FID, qNMR, Karl Fischer, TGA |

| Certification | Establish a traceable standard with documented purity and uncertainty. | Statistical Analysis, Certificate of Analysis Generation |

Future Research Directions and Potential Innovations for 4 Chloro 3 ,4 Difluorobenzophenone

Catalyst Development for Enhanced Synthesis Efficiency

The synthesis of substituted benzophenones, including 4-Chloro-3',4'-difluorobenzophenone, traditionally relies on methods like the Friedel-Crafts acylation. This process often employs Lewis acid catalysts such as aluminum trichloride (AlCl₃) or boron trifluoride (BF₃). While effective, these catalysts can be corrosive and generate significant waste, prompting a shift towards more sustainable and efficient alternatives.

Future research is focused on developing novel catalytic systems that offer higher yields, better selectivity, and more environmentally friendly profiles. Key areas of innovation include:

Heterogeneous Catalysts: The use of solid acid catalysts, such as K-10 clay-supported metal chlorides, is a promising avenue. ijraset.com These materials are often more eco-compatible, reusable, and can simplify product purification processes compared to traditional homogeneous catalysts. ijraset.com Research into optimizing these clay-supported systems could lead to significant improvements in the synthesis of this compound. ijraset.com

Transition-Metal-Free Synthesis: New protocols are being developed that avoid the use of transition metals entirely. rsc.org For instance, methods involving the skeletal clipping of 3-benzofuranones under mild conditions present an innovative pathway to highly substituted benzophenone (B1666685) derivatives. rsc.orgresearchgate.net

Ionic Liquids: Ionic liquids have been explored as dual catalyst-solvents in Friedel-Crafts acylation reactions, demonstrating high catalytic activity and potential for reusability, thereby reducing waste. researchgate.net

The table below summarizes emerging catalytic strategies for benzophenone synthesis.

| Catalyst Type | Advantages | Research Focus |

| Clay-Supported Metal Chlorides | Eco-friendly, reusable, reduced corrosion and pollution. ijraset.com | Optimizing metal choice and support material for higher yields. ijraset.com |

| Transition-Metal-Free Systems | Avoids heavy metal contamination, often uses milder reaction conditions. rsc.org | Exploring novel reaction pathways like skeletal clipping. rsc.orgresearchgate.net |

| Ionic Liquids | Act as both catalyst and solvent, high activity, potential for reuse. researchgate.net | Improving reusability and reducing cost. researchgate.net |

Expanding Derivatization Chemistry and Novel Compound Generation

The molecular structure of this compound, featuring multiple halogen substituents, provides a versatile scaffold for generating a wide array of novel compounds through derivatization. The chlorine and fluorine atoms offer distinct reactivity profiles, enabling selective chemical modifications to tailor the molecule's properties for specific applications, particularly in medicinal chemistry and materials science.

Future research in this area will likely concentrate on:

Medicinal Chemistry Scaffolds: Benzophenone cores are prevalent in pharmacologically active molecules. nih.gov The specific substitution pattern of this compound can be exploited to synthesize new series of compounds for drug discovery. nih.gov By performing reactions such as regioselective amination, cross-coupling, or forming ether linkages, chemists can generate libraries of derivatives to be screened for various biological activities, including as enzyme inhibitors or anticancer agents. nih.gov

Covalent Organic Frameworks (COFs): Substituted benzophenones are being investigated for their use in the synthesis of COFs—a class of porous, crystalline materials. core.ac.uk Benzophenone imines can be used as building blocks, where the substituents on the benzophenone moiety can be tailored to control the properties of the final COF. core.ac.uk This opens possibilities for creating materials with customized porosity and crystallinity for applications in catalysis and gas storage. core.ac.uk

Photoinitiators and Photoreactive Molecules: The benzophenone backbone is a well-known photosensitizer. Modifying the structure of this compound can fine-tune its photochemical properties. This could lead to the development of new photoinitiators for polymer curing or advanced probes for biological imaging.

The table below outlines potential derivatization strategies and their target applications.

| Derivatization Strategy | Potential Functional Groups | Target Application Area |

| Nucleophilic Aromatic Substitution | Amines, Alkoxides, Thiolates | Medicinal Chemistry, Functional Polymers |

| Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) | Aryl groups, Alkynyl groups | Advanced Materials, Enzyme Inhibitors. nih.gov |

| Formation of Imines | Primary Amines | Covalent Organic Frameworks (COFs). core.ac.uk |

Advanced Applications in Functional Materials and Coatings

The presence of fluorine atoms in this compound imparts desirable properties such as thermal stability and chemical resistance, making it and its derivatives attractive building blocks for high-performance materials. A closely related compound, 4,4'-difluorobenzophenone (B49673), is a key precursor for polyetheretherketone (PEEK), a high-performance engineering polymer. wikipedia.org This highlights the potential of difluorinated benzophenones in materials science.

Future innovations are expected in the following areas:

High-Performance Polymers: Similar to its non-chlorinated analog, this compound could serve as a monomer for creating novel polyetherketones. The introduction of the chlorine atom could further modify polymer properties, such as solubility, flame retardancy, and dielectric constant, making them suitable for specialized applications in aerospace and electronics.

UV-Curable Coatings and Adhesives: Benzophenone derivatives are widely used as photoinitiators in coatings, inks, and adhesives that cure upon exposure to UV light. chemimpex.com Research into derivatives of this compound could lead to more efficient photoinitiators, enhancing curing speed and improving the durability and thermal stability of the final cured product. chemimpex.com

Advanced Functional Materials: The unique electronic and physical properties of fluorinated aromatic ketones make them candidates for use in advanced materials such as liquid crystals and organic electronics. chemimpex.com Exploring the incorporation of this compound into these systems could yield materials with novel optical or electronic functionalities.

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The intersection of artificial intelligence (AI) and chemistry is creating a paradigm shift in how new molecules and reactions are discovered. nih.gov For a compound like this compound, AI and machine learning (ML) can significantly accelerate future research and innovation.

Potential applications include:

Reaction Prediction and Optimization: ML models can be trained on existing chemical reaction data to predict the outcomes of novel reactions or to optimize conditions for the synthesis of this compound and its derivatives. scitechdaily.comazolifesciences.com This can reduce the number of experiments needed, saving time and resources. scitechdaily.com Human-interpretable ML approaches, such as chemical reactivity flowcharts, can help chemists understand and predict reaction outcomes more efficiently. azolifesciences.com

De Novo Drug Design: Generative AI models can design novel molecules with desired pharmacological properties from scratch. nih.gov By using this compound as a starting fragment or scaffold, these algorithms could generate new drug candidates with potentially high efficacy and specificity for therapeutic targets. nih.gov AI can also be used to predict the toxicity and metabolic fate of these newly designed compounds. nih.gov

Materials Discovery: AI can screen virtual libraries of compounds derived from this compound to identify candidates with optimal properties for specific material applications, such as polymers with high thermal stability or coatings with enhanced UV resistance. This computational screening is far faster than traditional experimental approaches.

Knowledge Aggregation: AI tools can analyze vast amounts of scientific literature and patent databases to uncover hidden connections and inspire new research directions for this compound. anr.fr This can help researchers identify underexplored areas and formulate new hypotheses. anr.fr

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Chloro-3',4'-difluorobenzophenone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated aromatic precursors. For example, 3',4'-difluorophenyl ketones can react with 4-chlorobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃). Optimization includes controlling stoichiometry, temperature (80–120°C), and solvent polarity (e.g., dichloromethane or toluene). Purity is confirmed via GC-MS or HPLC, with yields improved by iterative recrystallization .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Fluorine-19 NMR (δ ~ -110 to -150 ppm for aromatic F) and carbon-13 NMR (C=O ~ 190 ppm) distinguish substituent positions. Coupling patterns in ¹H NMR resolve ortho/meta/para fluorine effects.

- IR : C=O stretching (~1650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) are key markers. Compare with databases (e.g., NIST Chemistry WebBook) for validation .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺ m/z ~ 268.02) and fragmentation pathways (e.g., loss of Cl or F groups).

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP ) and basis sets (6-311+G(d,p)) predicts frontier molecular orbitals (HOMO/LUMO) and charge distribution. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For correlation energy, the Lee-Yang-Parr (LYP) functional improves accuracy in non-covalent interactions . Example workflow:

1. Geometry optimization → 2. Frequency calculation → 3. Single-point energy → 4. NBO analysis.

Q. How can researchers address contradictions in reported reaction yields or byproduct formation during synthesis?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates.

- Byproduct Analysis : Use LC-MS/MS to detect halogen-exchange byproducts (e.g., 4-Fluorobenzophenone derivatives) arising from competing pathways.

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, temperature) and reduce side reactions .

Q. What strategies predict the pKa and lipophilicity (logP) of this compound for pharmacological applications?

- Methodological Answer :

- Hammett Equation : Estimate pKa using substituent constants (σ). For phenol analogs, σ_meta (F) = 0.34, σ_para (Cl) = 0.23. Adjust for electronic effects:

pKa = pKa₀ - ρ(Σσ)

Example: If pKa₀ (benzophenone) = 10.5 and ρ = 2.2, predicted pKa ≈ 9.8 .

- logP Prediction : Use software (e.g., MarvinSuite) with atom/fragment contribution methods. Validate via shake-flask experiments (octanol-water partition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.